molecular formula C19H18N2O2 B2554503 (3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 87813-00-1

(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B2554503
CAS RN: 87813-00-1
M. Wt: 306.365
InChI Key: USWUQRVKTQVBJU-CALCHBBNSA-N
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Description

“(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a heterocyclic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 . It is also known as BPPD.

Scientific Research Applications

1. Material Properties and Structural Analysis The compound is associated with structural studies aiming to understand the influence of substituents on its molecular structure. For instance, analysis of 2,5-bis-(3,5-dimethylbenzyl)-3,6-dinaphthalen-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione reveals insights into the effects of large substituents at the nitrogen atom on molecular structure, highlighting its potential as a useful pigment in various applications (Fujii et al., 2002).

2. Electronic and Photovoltaic Applications The compound is a crucial element in the development of electronic and photovoltaic materials. A notable application is its use in n-type conjugated polyelectrolytes, serving as an electron transport layer in polymer solar cells, enhancing conductivity, electron mobility, and overall device efficiency (Hu et al., 2015). Additionally, its incorporation into donor-acceptor copolymers for organic field effect transistors and polymer solar cells has been studied, showing potential for improved device performance and thermal stability (Yuan et al., 2012).

3. Synthesis and Reactivity The compound's reactivity and potential for synthesis of new materials are subjects of research. Studies explore its cycloaddition reactions, leading to the synthesis of novel derivatives with potential applications in various fields (Kaur et al., 2013). This reactivity is key for developing new materials with tailored properties.

4. Optical and Electrochemical Properties The investigation into the optical and electrochemical properties of materials derived from this compound is crucial. Research on photoluminescent polymers containing the compound shows promise for use in electronic applications due to their high photostability, solubility, and photoluminescence, offering insights into the design of new materials for optoelectronic devices (Zhang et al., 2008).

5. Chemical Modifications and Derivatives The synthesis and study of derivatives of this compound highlight its versatility and potential for various applications. For example, new pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives have been synthesized and used in electrochemical polymerization, showcasing the influence of substitution patterns on the optical and electronic properties of the resulting materials (Zhang et al., 2009).

properties

IUPAC Name

(3aR,6aS)-2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWUQRVKTQVBJU-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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